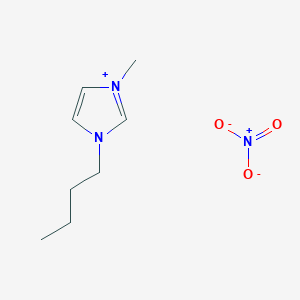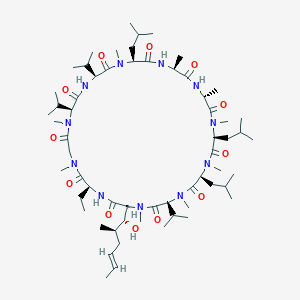
3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Übersicht
Beschreibung
“3,4-difluoro-1H-pyrrole-2-carboxylic Acid” is a chemical compound with the CAS RN®: 160561-81-9 . It is used for testing and research purposes .
Synthesis Analysis
The synthesis of pyrrole compounds, including “3,4-difluoro-1H-pyrrole-2-carboxylic Acid”, involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts .Molecular Structure Analysis
The molecular formula of “3,4-difluoro-1H-pyrrole-2-carboxylic Acid” is C4H3F2N . The average mass is 103.070 Da and the monoisotopic mass is 103.023354 Da .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of 3,4-difluoro-1H-pyrrole has been studied and published . Understanding the crystal structure of a compound is crucial for predicting its physical properties and potential applications.
Building Block for Porphyrin Synthesis
3,4-Difluoro-1H-pyrrole is used as a building block for porphyrin synthesis . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are important in many biological functions such as oxygen transport or photosynthesis.
Fluorinated Pyrroles Chemistry
Fluorinated pyrroles, including 3,4-difluoro-1H-pyrrole, have been studied extensively . They have unique properties and are used in various chemical reactions. The fluorine atoms can significantly alter the chemical properties of the pyrrole ring, making it useful in a variety of applications.
Anti-inflammatory Agents
Fluoropyrrole derivatives are important anti-inflammatory agents . This means that 3,4-difluoro-1H-pyrrole could potentially be used in the development of new anti-inflammatory drugs.
Inhibitors of HCV NS5B Polymerase
Fluoropyrrole derivatives have been found to be inhibitors of HCV NS5B polymerase , an enzyme crucial for the replication of the Hepatitis C virus. This suggests that 3,4-difluoro-1H-pyrrole could be used in the development of new antiviral drugs.
Angiotensin II Receptor Antagonists
Fluoropyrrole derivatives are also Angiotensin II receptor antagonists . These are used in therapy for treating hypertension. This suggests another potential medical application for 3,4-difluoro-1H-pyrrole.
Broad-spectrum Insecticide
A fluorinated pyrrole derivative, chlorfenapyr, was commercialized as a broad-spectrum insecticide . This suggests that 3,4-difluoro-1H-pyrrole could potentially be used in the development of new insecticides.
Synthesis of Fluorinated Heterocycles
3,4-difluoro-1H-pyrrole can be used in the synthesis of fluorinated heterocycles . These compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
Target of Action
It’s worth noting that pyrrole derivatives, which include 3,4-difluoro-1h-pyrrole-2-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various changes .
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, affecting a wide range of pathways .
Result of Action
Pyrrole derivatives are known to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
3,4-difluoro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLWPKNISNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445948 | |
| Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160561-81-9 | |
| Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)






![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)



![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

